2-(3-Ethoxy-phenylamino)-benzoic acid
Description
2-(3-Ethoxy-phenylamino)-benzoic acid is a substituted benzoic acid derivative characterized by an ethoxy group at the 3-position of the phenylamino moiety attached to the 2-position of the benzoic acid core (Figure 1).
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-(3-ethoxyanilino)benzoic acid |
InChI |
InChI=1S/C15H15NO3/c1-2-19-12-7-5-6-11(10-12)16-14-9-4-3-8-13(14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
InChI Key |
IPDRPJCWHCDGOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural, physicochemical, and biological differences between 2-(3-Ethoxy-phenylamino)-benzoic acid and its analogs:
Table 1: Structural and Functional Group Comparisons
Key Observations
Substituent Effects on Receptor Binding :
- Compounds with bulky substituents (e.g., benzoyl groups) exhibit reduced receptor affinity compared to smaller groups. For example, 2-(4-methylbenzoyl)benzoic acid shows lower ΔGbinding values to T1R3 receptors than simpler analogs like saccharin .
- The ethoxy group in 2-ethoxybenzoic acid enhances solubility and stability, making it a preferred intermediate in drug synthesis .
Antitumor Activity: Analogs such as 2-acetylamino-benzoic acid methyl ester (Av7) demonstrate potent inhibition of human cancer cell lines (e.g., AGS, HepG2) . The phenylamino group in this compound may similarly modulate cytotoxicity, though experimental data are lacking.
For instance, 2-ethoxybenzoic acid has a higher logP than 2-hydroxybenzoic acid . The phenylamino group introduces hydrogen-bonding capacity, which could enhance interactions with biological targets but may reduce metabolic stability.
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